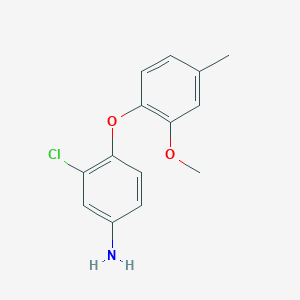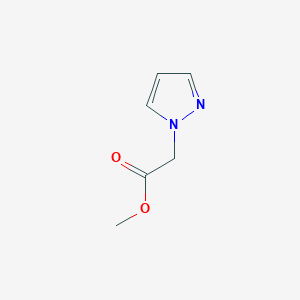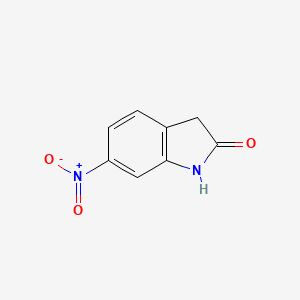
3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO2 . It is used for proteomics research . The compound has a molecular weight of 263.72 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline” can be represented by the SMILES string:CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)OC . This indicates that the molecule contains a chloro group (Cl), a methoxy group (OCH3), and an aniline group (NH2) attached to a benzene ring. Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis and Environmental Applications : 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline and its derivatives have been synthesized for various purposes. For example, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, highlighting its high yield and minimal environmental pollution. Similarly, Zhang Qingwen (2011) developed a practical synthesis process for a derivative, emphasizing its potential for industrial production due to the robustness and less waste burden of the process.
Structural and Spectroscopic Analysis : Research has been conducted on the structural and spectroscopic properties of related compounds. For instance, G. Yeap et al. (2003) studied Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and various anilines, using techniques like FT-IR and NMR to elucidate structures and investigate their stabilization.
Pharmaceutical and Biological Research : Some studies explore the pharmaceutical potential of related compounds. For example, D. Boschelli et al. (2001) investigated analogues of a compound as inhibitors of Src kinase activity, showing potential in cancer treatment.
Environmental Chemistry : The adsorption properties of chloro derivatives of aniline, including those related to 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline, have been studied for environmental applications. P. Słomkiewicz et al. (2017) used inverse liquid chromatography to measure the adsorption of aniline derivatives on halloysite adsorbents, finding significant implications for wastewater treatment.
Material Science and Chemistry : The compound has applications in material science and advanced chemistry. For example, F. Aslan et al. (2017) synthesized fluorescence organocyclotriphosphazene derivatives using the compound, showing potential in photophysical applications.
Catalysis and Oxidation Processes : Shengxiao Zhang et al. (2009) used Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, including derivatives of 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline, demonstrating its efficacy in removing these compounds from solutions.
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDCYUSGPJQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)








